molecular formula C27H52N2O10 B14103635 cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

Cat. No.: B14103635
M. Wt: 564.7 g/mol
InChI Key: MXEGVNVGOKEYSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate is a complex organic compound that combines a cyclooctene ring with a long chain of ethoxy groups and an aminoethoxy group. This structure imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate typically involves the following steps:

    Formation of Cyclooct-4-en-1-yl Intermediate: The cyclooctene ring is synthesized through a series of cyclization reactions, often starting from linear precursors.

    Attachment of Ethoxy Groups: The ethoxy groups are introduced through etherification reactions, using ethylene oxide and appropriate catalysts.

    Introduction of Aminoethoxy Group: The aminoethoxy group is added via nucleophilic substitution reactions, typically using aminoethanol as the nucleophile.

    Formation of Carbamate Linkage: The final step involves the formation of the carbamate linkage through the reaction of the amino group with a suitable isocyanate.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

Cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxyl or carbonyl groups, while reduction can result in the formation of amines or alcohols.

Scientific Research Applications

Cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it useful in the study of biological processes, particularly those involving membrane interactions and signal transduction.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s long ethoxy chain allows it to interact with hydrophobic regions of proteins and membranes, influencing their structure and function. The carbamate linkage can also participate in hydrogen bonding and other interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate: This compound has a similar structure but lacks the additional ethoxy groups, resulting in different chemical properties and applications.

    Cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate: Another similar compound with fewer ethoxy groups, leading to variations in reactivity and biological activity.

Uniqueness

Cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate is unique due to its extended ethoxy chain, which imparts distinct solubility and reactivity characteristics. This makes it particularly valuable in applications requiring specific interactions with biological membranes and proteins.

Properties

Molecular Formula

C27H52N2O10

Molecular Weight

564.7 g/mol

IUPAC Name

cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C27H52N2O10/c28-8-10-31-12-14-33-16-18-35-20-22-37-24-25-38-23-21-36-19-17-34-15-13-32-11-9-29-27(30)39-26-6-4-2-1-3-5-7-26/h1-2,26H,3-25,28H2,(H,29,30)

InChI Key

MXEGVNVGOKEYSH-UHFFFAOYSA-N

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.